molecular formula C10H9BrO2 B14729093 Benzoic acid, 4-bromo-, 2-propenyl ester CAS No. 6420-77-5

Benzoic acid, 4-bromo-, 2-propenyl ester

Katalognummer: B14729093
CAS-Nummer: 6420-77-5
Molekulargewicht: 241.08 g/mol
InChI-Schlüssel: JGBCXOZVMIKZCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 4-bromo-, 2-propenyl ester is an organic compound with the molecular formula C10H9BrO2 and a molecular weight of 241.08126 g/mol . It is a derivative of benzoic acid where the hydrogen atom at the para position is replaced by a bromine atom, and the carboxyl group is esterified with 2-propenyl alcohol. This compound is known for its applications in various fields, including chemistry and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-bromo-, 2-propenyl ester typically involves the esterification of 4-bromobenzoic acid with 2-propenyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. The reaction is generally carried out in an organic solvent such as toluene or dichloromethane to facilitate the removal of water formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 4-bromo-, 2-propenyl ester undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products Formed

    Oxidation: 4-bromobenzoic acid

    Reduction: 4-bromo-2-propenyl alcohol

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 4-bromo-, 2-propenyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals due to its stability and reactivity.

Wirkmechanismus

The mechanism by which benzoic acid, 4-bromo-, 2-propenyl ester exerts its effects depends on the specific reaction or application. In general, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further chemical reactions. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoic acid, 2-propenyl ester: Similar structure but lacks the bromine atom.

    Benzoic acid, 4-bromo-, methyl ester: Similar structure but the ester group is methyl instead of 2-propenyl.

    Benzoic acid, allyl ester: Similar structure but lacks the bromine atom.

Uniqueness

Benzoic acid, 4-bromo-, 2-propenyl ester is unique due to the presence of both the bromine atom and the 2-propenyl ester group. This combination imparts distinct chemical reactivity and physical properties, making it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

6420-77-5

Molekularformel

C10H9BrO2

Molekulargewicht

241.08 g/mol

IUPAC-Name

prop-2-enyl 4-bromobenzoate

InChI

InChI=1S/C10H9BrO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h2-6H,1,7H2

InChI-Schlüssel

JGBCXOZVMIKZCR-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC(=O)C1=CC=C(C=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.